molecular formula C18H18N2O4S B2724434 Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzoate CAS No. 2097862-05-8

Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzoate

Cat. No.: B2724434
CAS No.: 2097862-05-8
M. Wt: 358.41
InChI Key: GOFUWDHGIFEJKM-UHFFFAOYSA-N
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Description

Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)methyl]benzoate is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacology

Synthesis Techniques and Pharmacological Evaluation

Research has shown the synthesis and pharmacological evaluation of compounds related to Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)methyl]benzoate. For instance, studies on mono-, di-, and trialkyl-substituted benzothiadiazine dioxides have revealed their potent activity as AMPA receptor potentiators, indicating their potential in treating neurological disorders such as Alzheimer's disease (Larsen et al., 2016).

Molecular Aggregation and Liquid-Crystalline Phases

Molecular Aggregation Studies

Investigations into molecular aggregation, particularly in solvent effects on aggregation processes, have provided insights into the interaction and behavior of similar compounds in different environments, highlighting the influence of substituent groups on molecule aggregation interactions (Matwijczuk et al., 2016).

Liquid-Crystalline Phases

The development of spherical supramolecular dendrimers that organize into novel thermotropic cubic liquid-crystalline phases showcases the application of related compounds in materials science. This research has implications for the design of new materials with specific optical and electronic properties (Balagurusamy et al., 1997).

Antimicrobial and Antitumor Activities

Antimicrobial and Antitumor Potentials

Synthesis and evaluation of novel azetidine-2-one derivatives of 1H-benzimidazole, including compounds with structural similarities to Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)methyl]benzoate, have demonstrated significant antimicrobial and cytotoxic activities. This highlights the potential for developing new therapeutic agents (Noolvi et al., 2014).

Cognitive Enhancement

Cognitive Enhancement

The compound (S)-2,3-dihydro-[3,4]cyclopentano-1,2,4-benzothiadiazine-1,1-dioxide (S 18986-1), closely related to Methyl 4-[(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ⁶,1,3-benzothiadiazol-1-yl)methyl]benzoate, has been found to facilitate AMPA receptor-mediated synaptic responses, thereby promoting long-term potentiation and enhancing cognitive functions in animal models. This suggests its potential use in treating cognitive impairments in neurodegenerative diseases and aging (Lebrun et al., 2000).

Properties

IUPAC Name

methyl 4-[(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c1-24-18(21)14-8-6-13(7-9-14)12-19-16-4-2-3-5-17(16)20(15-10-11-15)25(19,22)23/h2-9,15H,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFUWDHGIFEJKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3N(S2(=O)=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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